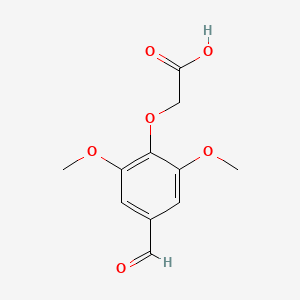

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

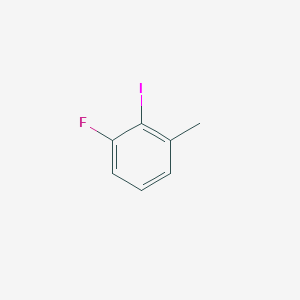

The synthesis of related compounds has been described in the literature. For instance, a reaction of biomass-derived aldehyde synringaldehyde and half an equivalent of 1,4-dichlorobut-2-yne was attempted in order to obtain a bis-aldehyde with an alkyne spacer . The reaction was carried out in a basic media to effect bis O-alkylation .Applications De Recherche Scientifique

Synthesis and Solid-Phase Applications

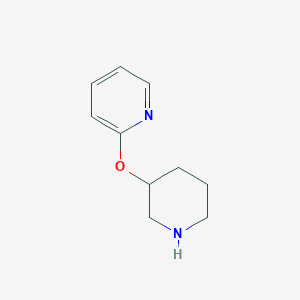

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid is utilized as a key intermediate in the synthesis of acid-labile linkers and resins, particularly the BAL family (backbone amide linker). These linkers and resins are significant for solid-phase synthesis of peptides and non-peptides. A scalable and reproducible procedure for its preparation and incorporation into linkers and functionalized resins has been developed, enhancing its applicability in solid-phase synthesis (Jin et al., 2001).

Comparative Studies in Reductive Amination

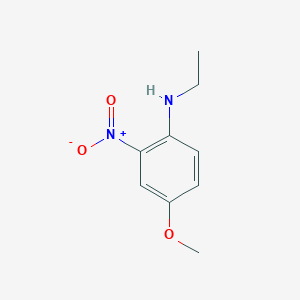

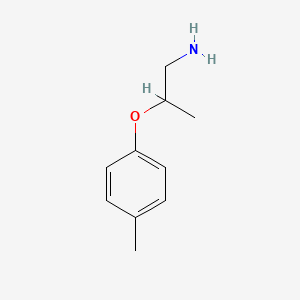

Comparative studies of reductive amination reactions on this acid and its analogs have been conducted using the Multipin™ approach. These studies reveal the acid's broad applicability to a range of primary amines, including aniline and 4-nitroaniline, demonstrating its versatility in chemical synthesis (Bui et al., 2004).

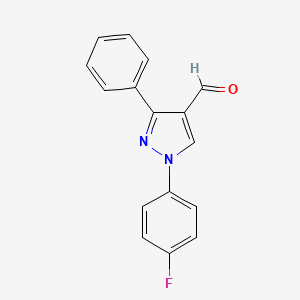

Antimicrobial Applications

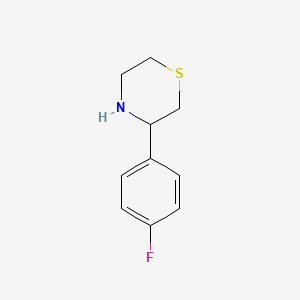

Novel 1,3,4-thiadiazole derivatives of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid have been synthesized and evaluated for antimicrobial activities. These derivatives exhibit significant activity against various microbial strains, indicating potential for therapeutic applications (Noolvi et al., 2016).

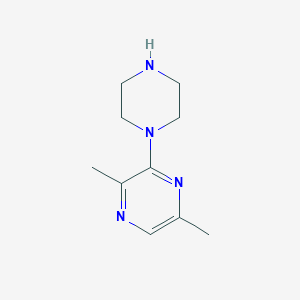

Use in Multicomponent Chemical Reactions

The compound has been used in the synthesis of unique indoloketopiperazines through intramolecular Ugi reactions. This application demonstrates its role in facilitating complex chemical syntheses (Ghandi et al., 2012).

Enhancing Antioxidant Properties

It's also involved in the enzymatic modification of 2,6-dimethoxyphenol to produce compounds with higher antioxidant capacities, showcasing its potential in producing bioactive compounds (Adelakun et al., 2012).

Supporting Computational Chemistry

This compound is significant in the computational study of solvation and acidity of carboxylic acids. Its derivatives, such as formic and acetic acid, have been modeled to study rare chemical events like proton transfer, aiding in computational research in chemistry (Raman & Selloni, 2022).

Propriétés

IUPAC Name |

2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O6/c1-15-8-3-7(5-12)4-9(16-2)11(8)17-6-10(13)14/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJAVTAELGZGLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC(=O)O)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397449 |

Source

|

| Record name | (4-formyl-2,6-dimethoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid | |

CAS RN |

812642-73-2 |

Source

|

| Record name | (4-formyl-2,6-dimethoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)